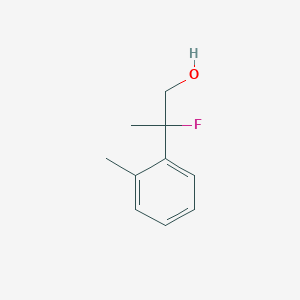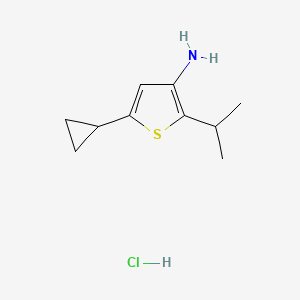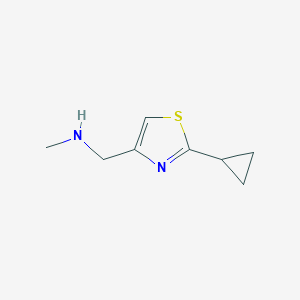
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclopropyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropylthiazole with N-methylmethanamine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where halogens or other functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles, substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine has found applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group enhances the compound’s stability and bioavailability, while the methylamine moiety facilitates binding to biological targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyclopropylthiazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Cyclopropylthiazol-4-yl)-N-propylmethanamine: Features a propyl group, offering different steric and electronic properties.
1-(2-Cyclopropylthiazol-4-yl)-N-isopropylmethanamine: Contains an isopropyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine stands out due to its balanced combination of stability, reactivity, and bioactivity. The presence of the cyclopropyl group enhances its stability, while the thiazole ring and methylamine moiety contribute to its versatility in chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
165315-99-1 |
|---|---|
Molekularformel |
C8H12N2S |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
1-(2-cyclopropyl-1,3-thiazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-11-8(10-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
HSKHCKRYKQQUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CSC(=N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


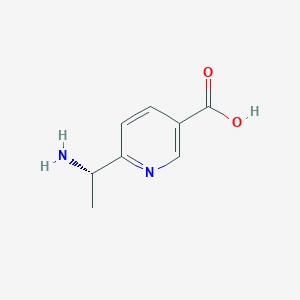
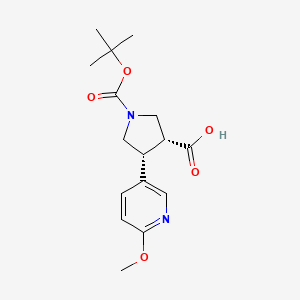
![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
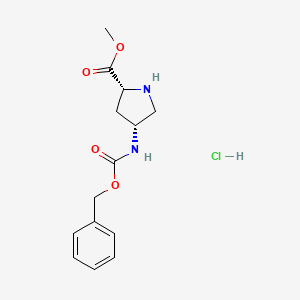
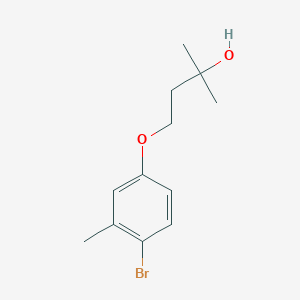

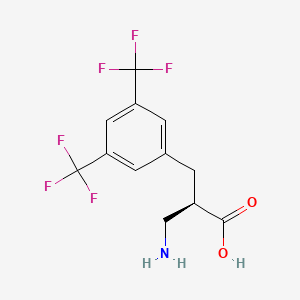
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
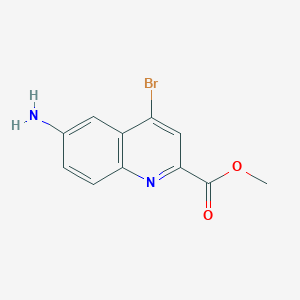
![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
